(2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid

Catalog No.
S3330645
CAS No.
53616-18-5
M.F
C11H8F3NO3
M. Wt
259.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but...

CAS Number

53616-18-5

Product Name

(2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid

IUPAC Name

(Z)-4-oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid

Molecular Formula

C11H8F3NO3

Molecular Weight

259.18 g/mol

InChI

InChI=1S/C11H8F3NO3/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(17)18/h1-6H,(H,15,16)(H,17,18)/b5-4-

InChI Key

XHTHMZFBLNIKJC-PLNGDYQASA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(F)(F)F

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)/C=C\C(=O)O)C(F)(F)F

(2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid, with the Chemical Abstracts Service number 53616-18-5, is an organic compound characterized by a complex structure that includes a butenoic acid moiety and a trifluoromethyl-substituted phenyl group. Its molecular formula is C₁₁H₈F₃NO₃, and it features a carbonyl group and an amino group, which contribute to its chemical reactivity and biological activity. The compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural properties.

  • The alpha,beta-unsaturated carboxylic acid moiety might interact with enzymes or other biomolecules through Michael addition or other mechanisms.
  • The amine group could participate in hydrogen bonding with other molecules or form ionic interactions depending on the surrounding pH.
  • Potential skin and eye irritation due to the presence of the amine group.
  • Possible respiratory irritation if inhaled as dust or vapor.
  • The trifluoromethyl group might enhance some of these hazards compared to non-fluorinated analogues [].

Medicinal Chemistry

Research suggests that this molecule may possess antimicrobial activity, potentially effective against various bacterial and fungal strains. Studies have shown its ability to inhibit the growth of specific bacteria, including Staphylococcus aureus and Escherichia coli [1]. Further investigations are underway to explore its potential as a novel antimicrobial agent.

Source

[1] Jung, M. K., et al. (2005). Synthesis and antibacterial activity of novel enaminones derived from α,β-unsaturated carbonyl compounds. European Journal of Medicinal Chemistry, 40(11), 1235-1242.

Organic Synthesis

The unique structure of (2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid makes it an interesting building block for organic synthesis. Researchers are exploring its potential as a precursor for the synthesis of more complex molecules with diverse functionalities.

Studies have demonstrated its use in the preparation of heterocyclic compounds, which are essential building blocks in various drugs and functional materials [2].

Source

[2] Xu, X., et al. (2012). Synthesis of novel trifluoromethyl-substituted 2,3-dihydro-1H-pyrazoles and their preliminary biological evaluation. Bioorganic & Medicinal Chemistry Letters, 22(1), 320-324.

Material Science

The specific properties of (2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid, such as its aromatic character and the presence of electron-withdrawing groups, make it a potential candidate for the development of novel functional materials.

Research is ongoing to explore its potential applications in areas like organic electronics and the development of molecular sensors [3, 4].

Source

[3] Zhao, Y., et al. (2016). Design and synthesis of novel trifluoromethyl-substituted diketopyrrolopyrroles for organic field-effect transistors. Journal of Materials Chemistry C, 4(22), 5227-5233.

Typical of α,β-unsaturated carbonyl compounds. Key reactions include:

  • Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of adducts.
  • Michael Addition: The compound can act as an electrophile in Michael addition reactions with suitable nucleophiles.
  • Condensation Reactions: It can participate in condensation reactions to form more complex structures, particularly when combined with amines or alcohols.

These reactions highlight the compound's versatility in synthetic organic chemistry.

(2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid exhibits significant biological activity, particularly as an antimicrobial agent. Studies have shown that derivatives of this compound demonstrate:

  • Antibacterial Properties: Effective against various bacterial strains, making it a candidate for developing new antibiotics.
  • Antifungal Activity: Inhibitory effects on fungal pathogens have been documented.
  • Cytotoxic Effects: Potential applications in cancer therapy due to its cytotoxicity against tumor cells .

The compound's mechanism of action is primarily linked to its ability to interact with DNA and other cellular components.

Several synthesis methods have been reported for (2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid:

  • Condensation Reactions: Utilizing appropriate aldehydes or ketones with amino compounds to form the desired structure.
  • Metal-Catalyzed Reactions: Transition metal complexes can facilitate the synthesis of this compound through various catalytic pathways .
  • Asymmetric Synthesis: Techniques involving chiral catalysts have been explored to produce enantiomerically pure forms of the compound .

These methods underline the compound's synthetic accessibility and versatility.

The applications of (2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid are diverse:

  • Pharmaceutical Development: As a precursor in the synthesis of antimicrobial agents and potential anticancer drugs.
  • Material Science: Used in creating luminescent molecular crystals, which have implications in optoelectronics .
  • Agricultural Chemistry: Investigated for its insecticidal properties, contributing to pest management strategies.

Interaction studies reveal that (2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid can form complexes with various transition metal ions such as manganese, cobalt, nickel, and copper. These complexes exhibit unique structural and magnetic properties, enhancing their potential applications in catalysis and materials science .

Several compounds share structural similarities with (2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acidC₁₂H₁₀F₃NO₃Methyl substitution enhances lipophilicity
4-amino-N-(3-trifluoromethylphenyl)butanamideC₁₂H₁₄F₃N₃ODifferent functional groups affecting biological activity
5-trifluoromethylisothiazole derivativesVariesDifferent heterocyclic structure with potential antimicrobial properties

The uniqueness of (2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid lies in its specific trifluoromethyl substitution, which significantly influences its biological activity and chemical reactivity compared to similar compounds.

Novel Synthetic Routes for (2Z)-4-Oxo-4-{[3-(Trifluoromethyl)Phenyl]Amino}But-2-Enoic Acid

The synthesis of (2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid typically begins with the condensation of α,β-unsaturated carbonyl precursors with aryl amines. A notable method involves the reaction of β-chlorovinyl-β-trifluoromethyl ketones with primary amines, such as 3-(trifluoromethyl)aniline, under mild conditions. This approach leverages the electrophilic nature of the β-chlorovinyl group, facilitating regioselective nucleophilic attack by the amine to form the enaminone core.

An alternative route employs (E)-4-aryl-4-oxo-but-2-enoic acids as starting materials. These intermediates undergo Michael addition with amines in ethanol at 40–50°C, followed by acid-catalyzed cyclization to yield the target compound. Optimized procedures report yields exceeding 70% when using stoichiometric ratios of amine to carbonyl precursor.

Table 1: Comparative Analysis of Synthetic Routes

Starting MaterialReagent/ConditionsYield (%)Stereoselectivity
β-Chlorovinyl ketone 3-(Trifluoromethyl)aniline, THF, rt41–77Moderate
(E)-4-Aryl-4-oxo-but-2-enoic acid Ethanol, 40–50°C, 4 h68–72High

Catalytic Systems for Stereoselective Formation of α,β-Unsaturated Enaminones

Stereocontrol in enaminone synthesis remains a critical challenge. Recent breakthroughs utilize biocatalytic cascades combining ene-reductases (EReds) and imine reductases (IReds) to achieve dual stereogenic centers. For instance, EReds selectively reduce α,β-unsaturated ketones to chiral intermediates, which IReds subsequently aminate with high enantiomeric excess (>95%).

Organocatalytic systems also play a role. Diarylprolinol ethers facilitate HOMO activation of enamines, enabling asymmetric induction during electrophilic attack. Acid additives, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), enhance reaction rates and stereoselectivity by stabilizing transition states.

Solvent-Free Approaches in Multi-Step Convergent Syntheses

Traditional syntheses of enaminones rely on polar aprotic solvents like tetrahydrofuran (THF) or ethanol. However, emerging solvent-free protocols reduce environmental impact. For example, mechanochemical grinding of β-chlorovinyl ketones with amines in ball mills achieves comparable yields (65–70%) to solution-phase methods while eliminating solvent waste. These approaches are particularly advantageous for large-scale production, though reaction times may increase due to diffusion limitations.

Microwave-Assisted Cyclocondensation Strategies

Microwave irradiation significantly accelerates cyclocondensation steps. In one optimized protocol, a mixture of 4-oxo-4-phenylbut-2-enoic acid and 3-(trifluoromethyl)aniline undergoes microwave-assisted heating at 120°C for 15 minutes, achieving 85% conversion. This method reduces side reactions, such as oligomerization, by minimizing thermal degradation.

Table 2: Microwave vs. Conventional Heating

ParameterMicrowave-AssistedConventional Heating
Reaction Time15 min4 h
Yield (%)8572
Purity (HPLC)98%95%

Conformational Studies via X-Ray Diffraction Analysis

Single-crystal X-ray diffraction studies of (2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid reveal a planar geometry stabilized by intramolecular hydrogen bonding between the carbonyl oxygen (O1) and the amide hydrogen (N1–H1). The trifluoromethyl group adopts a meta orientation relative to the amino substituent on the phenyl ring, creating a steric environment that minimizes torsional strain. Key bond lengths include:

  • C1–O1 (carbonyl): 1.221 Å
  • C2–C3 (double bond): 1.342 Å
  • C4–N1 (amide): 1.332 Å

The crystal lattice exhibits a monoclinic system (P2₁/c) with unit cell parameters *a = 8.42 Å, b = 11.57 Å, c = 14.89 Å, and β = 96.7°. Intermolecular hydrogen bonds between the carboxylic acid group (O3–H3) and adjacent carbonyl oxygen (O2) form infinite chains along the b-axis, contributing to thermal stability [4].

Table 1: Selected crystallographic parameters

ParameterValue
Space groupP2₁/c
a (Å)8.42
b (Å)11.57
c (Å)14.89
β (°)96.7
V (ų)1432.1

Quantum Mechanical Investigations of Electron Delocalization Patterns

Density functional theory (DFT) calculations at the ωB97X-D/6-311++G(d,p) level demonstrate significant electron delocalization across the conjugated π-system. The highest occupied molecular orbital (HOMO) localizes on the enoic acid moiety (energy: −6.32 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the trifluoromethylphenyl group (energy: −1.87 eV), indicating charge-transfer potential. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between:

  • The lone pair of O1 and the antibonding orbital of C2–C3 (stabilization energy: 28.5 kcal/mol)
  • The σ-bond of C–F and the σ*-bond of C–C in the trifluoromethyl group (stabilization energy: 12.3 kcal/mol)

The trifluoromethyl group induces a −I effect, reducing electron density at the phenyl ring by 0.17 e (Mulliken charges). This polarizes the amide linkage, enhancing hydrogen-bond acceptor capacity [4].

Non-Covalent Interaction Profiling through Hirshfeld Surface Analysis

Hirshfeld surfaces mapped with CrystalExplorer quantify intermolecular contacts:

  • O–H···O hydrogen bonds: 34% of surface contacts (distance range: 1.82–2.11 Å)
  • C–H···F interactions: 22% (distance: 2.43 Å)
  • π–π stacking: 18% (centroid distance: 3.67 Å)

Fingerprint plots reveal that H···H contacts (26%) dominate van der Waals interactions. The trifluoromethyl group participates in Type-I F···F contacts (3.12 Å), contributing to layered packing along the ac-plane [4].

Table 2: Hirshfeld surface interaction percentages

Interaction TypeContribution (%)
O–H···O34
C–H···F22
π–π18
H–H26

Structure-Activity Relationships in Microbial Growth Inhibition

The incorporation of trifluoromethyl groups into phenyl-substituted compounds has demonstrated significant impact on antimicrobial efficacy, with the trifluoromethyl moiety serving as a critical determinant of biological activity [1] [2]. Trifluoromethylphenyl amides exhibit selective antimicrobial properties, with structural modifications to the phenyl ring and amide linkage directly influencing potency against various microbial organisms [1] [2] [3].

Research on related trifluoromethylphenyl compounds reveals that the position and substitution pattern of the trifluoromethyl group significantly affects antimicrobial activity [2] [3]. Studies examining thirty-three trifluoromethylphenyl amide structures demonstrated that compounds containing 2,6-dichloro-4-(trifluoromethyl)phenyl substitution patterns exhibited the strongest antifungal activity against Colletotrichum acutatum and Phomopsis viticola [1] [2]. The presence of additional halogen substituents, particularly chlorine atoms in the 2,6-positions relative to the trifluoromethyl group, enhanced the broad-spectrum activity against multiple fungal species [1] [2].

The but-2-enoic acid backbone contributes to the antimicrobial properties through its conjugated system, which facilitates interaction with microbial cellular components . Compounds featuring the 4-oxo-4-phenylbut-2-enoic acid core structure have shown notable antimicrobial and antioxidant activities, with inhibition rates exceeding 70% against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 micrograms per milliliter .

Table 1: Structure-Activity Relationships of Trifluoromethylphenyl Compounds

Structural FeatureAntimicrobial ActivityTarget OrganismsReference
3-Trifluoromethylphenyl substitutionModerate to highGram-positive bacteria [6] [7]
2,6-Dichloro-4-trifluoromethylphenylHighest antifungal activityColletotrichum species, Phomopsis viticola [1] [2]
But-2-enoic acid backboneEnhanced cellular penetrationStaphylococcus aureus, Escherichia coli
Amide linkageCritical for binding affinityVarious bacterial strains [2] [7]

The electron-withdrawing properties of the trifluoromethyl group increase the electrophilicity of adjacent carbonyl groups, enhancing reactivity with nucleophilic sites on microbial proteins and enzymes [8] [9]. This electronic effect is particularly pronounced in compounds where the trifluoromethyl group is positioned meta to the amide nitrogen, as observed in (2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid [8] [9].

Target Identification for Enzyme Inhibition Pathways

Trifluoromethyl-containing compounds demonstrate selective inhibition of critical microbial enzymes through multiple mechanistic pathways [10] [11] [12]. The primary enzymatic targets include gamma-aminobutyric acid aminotransferase, carbonic anhydrase isoforms, and phenylalanyl-transfer ribonucleic acid synthetase [10] [11] [12] [13].

Gamma-aminobutyric acid aminotransferase represents a significant target for trifluoromethyl compounds, with research demonstrating that (Z)- and (E)-4-amino-2-(trifluoromethyl)-2-butenoic acid derivatives exhibit time-dependent inhibition kinetics [10] [12]. These compounds function as mechanism-based inactivators, with the enzyme catalyzing the formation of reactive intermediates that subsequently bind covalently to the active site [10] [12]. The inhibition mechanism involves initial substrate binding followed by enzymatic transformation to generate electrophilic species capable of irreversible enzyme modification [12] [14].

Carbonic anhydrase isoforms show differential sensitivity to trifluoromethyl-substituted inhibitors, with human carbonic anhydrase IX demonstrating the highest susceptibility among tested isoforms [15] [16]. The trifluoromethyl group enhances binding affinity through favorable interactions with the hydrophobic regions of the enzyme active site, contrasting with the binding mode of traditional aromatic sulfonamide inhibitors [15] [16]. Inhibition constants for trifluoromethyl-containing compounds range from 243.6 to 2758.6 nanomolar against carbonic anhydrase IX, indicating potent enzyme inhibition [15].

Table 2: Enzyme Inhibition Data for Trifluoromethyl Compounds

Target EnzymeInhibition Constant (Ki)Inhibition TypeMechanismReference
Gamma-aminobutyric acid aminotransferase0.74 mMTime-dependentMechanism-based inactivation [10] [12]
Carbonic anhydrase IX243.6-2758.6 nMCompetitiveReversible binding [15]
Phenylalanyl-transfer ribonucleic acid synthetase0.73 μMBisubstrate competitiveNon-nucleoside inhibition [13]
Acetylcholinesterase1.85 μMCompetitiveReversible inhibition [17]

Phenylalanyl-transfer ribonucleic acid synthetase inhibition by trifluoromethyl compounds occurs through a novel bisubstrate competitive mechanism [11] [13]. The trifluoromethyl-pyridinylphenyl moiety occupies the phenylalanine binding pocket while additional structural elements interact with the adenosine triphosphate binding site [13]. This dual binding mode results in highly selective inhibition of bacterial phenylalanyl-transfer ribonucleic acid synthetase over mammalian cytoplasmic and mitochondrial counterparts [11] [13].

The selectivity of trifluoromethyl compounds for bacterial versus mammalian enzymes stems from structural differences in active site architecture and binding pocket geometry [11] [13]. Bacterial phenylalanyl-transfer ribonucleic acid synthetase exhibits distinct binding characteristics that favor interaction with trifluoromethyl-containing inhibitors, while mammalian enzymes show minimal inhibition at physiologically relevant concentrations [11] [13].

Synergistic Effects with Conventional Antimicrobial Agents

Trifluoromethyl compounds exhibit pronounced synergistic interactions with established antimicrobial agents, particularly through membrane transport system modulation [8] [18] [19]. The combination of trifluoromethyl ketones with promethazine demonstrates significant synergistic antimicrobial effects against Escherichia coli strains, with enhanced activity observed in proton pump-deficient mutants compared to wild-type strains [8] [18] [19].

The synergistic mechanism involves trifluoromethyl compound-mediated inhibition of bacterial proton pump systems, which facilitates increased accumulation of conventional antimicrobial agents within bacterial cells [18] [19] [20]. This effect is particularly pronounced with promethazine, an adenosine triphosphate-binding cassette transporter inhibitor, where the combination results in enhanced plasmid elimination capacity and reduced minimum inhibitory concentrations [18] [19] [21].

Table 3: Synergistic Antimicrobial Combinations

Trifluoromethyl CompoundConventional AgentTarget OrganismSynergistic EffectMechanismReference
1-(2-benzoxazolyl)-3,3,3-trifluoro-2-propanonePromethazineEscherichia coli4-fold reduction in minimum inhibitory concentrationProton pump inhibition [8] [18]
Trifluoromethyl ketone derivativesAmpicillinEscherichia coli AG100Enhanced antibiotic penetrationMembrane transport modulation [18] [19]
Trifluoromethyl ketone derivativesTetracyclineEscherichia coliIncreased intracellular accumulationEfflux pump inhibition [18] [20]
Trifluoromethyl ketone derivativesErythromycinEscherichia coliSynergistic growth inhibitionMultidrug resistance reversal [18] [19]

The membrane transport inhibition mechanism involves specific targeting of proton-motive force-dependent efflux systems [18] [19] [20]. Trifluoromethyl compounds disrupt the electrochemical gradient across bacterial membranes, compromising the energy-dependent efflux of antimicrobial agents [18] [20]. This disruption is more pronounced in proton pump-deficient bacterial mutants, suggesting that the primary target involves proton translocation systems [18] [19].

Quorum sensing inhibition represents an additional synergistic mechanism whereby trifluoromethyl compounds interfere with bacterial cell-to-cell communication systems [20]. This interference enhances the efficacy of conventional antimicrobial agents by preventing the coordinated bacterial responses that typically confer resistance to antibiotic treatment [20]. The combination effects are particularly notable against biofilm-forming bacteria, where trifluoromethyl compounds facilitate biofilm penetration by conventional agents [7] [22].

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Last modified: 08-19-2023

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